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The homologous transcriptional coactivators E1A binding protein p300 (EP300) and CREB-

binding protein (CBP) have emerged as critical targets in oncology and other therapeutic areas.

Their roles as epigenetic regulators, primarily through their histone acetyltransferase (HAT) and

bromodomain functions, are integral to various cellular processes, including proliferation,

differentiation, and apoptosis.[1][2] Dysregulation of EP300/CBP activity is implicated in

numerous cancers, making them attractive targets for therapeutic intervention.[3][4] This guide

provides a comparative overview of key preclinical and clinical inhibitors targeting EP300/CBP,

with a focus on their performance, supporting experimental data, and methodologies.

Mechanism of Action: Targeting the Bromodomain
A predominant strategy for inhibiting EP300/CBP function is to target their bromodomains.

These domains are responsible for "reading" acetylated lysine residues on histones and other

proteins, a crucial step in transcriptional activation.[4][5] By competitively binding to the

bromodomain, small molecule inhibitors can displace EP300/CBP from chromatin, leading to

the downregulation of key oncogenic gene expression programs.[6] A well-established example

of this is the suppression of the IRF4/MYC signaling axis in multiple myeloma, which is critical

for the viability of myeloma cells.[7][8]
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A number of potent and selective EP300/CBP bromodomain inhibitors have been developed

and characterized in preclinical studies. These compounds have demonstrated significant anti-

tumor activity across a range of hematological malignancies and solid tumors.
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Inhibitor Target
IC50/EC50/GI5
0

Key Preclinical
Findings

Reference(s)

SGC-CBP30
EP300/CBP

Bromodomain

EC50 (CBP-H3.3

binding): 0.28

µM

Induces cell

cycle arrest and

apoptosis in

multiple

myeloma cell

lines; suppresses

IRF4 and MYC

expression.

[4][7]

I-CBP112
EP300/CBP

Bromodomain

EC50 (CBP-H3.3

binding): 0.24

µM

Shows potent

growth inhibitory

effects in multiple

myeloma cell

lines (GI50 < 3

µM in sensitive

lines).

[4][7]

OPN-6602
EP300/CBP

Bromodomain

IC50 (EP300): 27

nM; IC50 (CBP):

31 nM

Demonstrates

single-agent

tumor growth

inhibition (71%)

in a multiple

myeloma

xenograft model;

shows >200-fold

selectivity versus

BET

bromodomains.

[8][9][10]

CCS1477

(Inobrodib)

EP300/CBP

Bromodomain

GI50 < 100 nM in

multiple

myeloma cell

lines

Induces cell

cycle arrest and

differentiation in

hematologic

malignancy

models; evicts

EP300/CBP from

[6][11]
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key enhancer

regions.

GNE-049
p300/CBP

Bromodomain
Not specified

Blocks

expression of

key proliferative

genes and

reduces tumor

growth in mouse

models of

prostate cancer.

[12]

NEO2734

Dual BET and

CBP/EP300

Bromodomain

Kd

(CBP/EP300):

Nanomolar range

Exhibits potent

antiproliferative

activity across

various cell lines,

particularly

leukemia,

prostate cancer,

and lymphomas.

[13][14]

OPN-6742
EP300/CBP

Bromodomain

IC50 (EP300): 13

nM; IC50 (CBP):

18 nM

Potent dual

inhibitor with

demonstrated

biochemical

activity.

[9]

Clinical Development of EP300/CBP Inhibitors
The promising preclinical data has led to the advancement of several EP300/CBP inhibitors

into clinical trials, primarily for hematological malignancies and advanced solid tumors.
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Inhibitor
Clinical Trial
Identifier

Phase
Target
Indication(s)

Status

OPN-6602 NCT06433947 Phase 1
Multiple

Myeloma
Recruiting

CCS1477

(Inobrodib)
NCT04068597 Phase 1/2a

Advanced

Haematological

Malignancies

Ongoing

EP31670

(NEO2734)
NCT05488548 Phase 1

Advanced Solid

Tumors and

Hematological

Malignancies

Ongoing

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of inhibitor evaluation, the

following diagrams are provided.
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Caption: EP300/CBP signaling and mechanism of bromodomain inhibition.
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Caption: A typical preclinical evaluation workflow for EP300/CBP inhibitors.

Key Experimental Protocols
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Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of common protocols used in the evaluation of EP300/CBP

inhibitors.

Cell Viability Assays
Objective: To determine the growth inhibitory effects of the compounds on cancer cell lines.

Method:

A panel of cell lines (e.g., multiple myeloma, acute leukemia) are seeded in 96-well plates.

[7]

Cells are treated with a dose range of the inhibitor or DMSO as a control.[4]

After a specified incubation period (e.g., 6 days), cell viability is measured using a reagent

such as resazurin.[4]

Fluorescence is read on a plate reader, and the data is normalized to the DMSO control to

calculate GI50 values (the concentration that causes 50% inhibition of cell growth).[4]

NanoBRET Cellular Target Engagement Assay
Objective: To measure the potency of inhibitors in a cellular context by assessing their ability

to disrupt the interaction between the EP300/CBP bromodomain and histone H3.

Method:

Cells are co-transfected with plasmids expressing the EP300 or CBP bromodomain fused

to NanoLuc luciferase and histone H3.3 fused to HaloTag.

The HaloTag is labeled with a fluorescent ligand.

In the absence of an inhibitor, Bioluminescence Resonance Energy Transfer (BRET)

occurs between the luciferase and the fluorescently labeled histone.

Cells are treated with varying concentrations of the inhibitor.
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The BRET signal is measured, and the dose-dependent inhibition is used to calculate the

EC50 value.[4][7]

Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the changes in mRNA expression of target genes (e.g., IRF4, MYC)

following inhibitor treatment.

Method:

Cancer cells are treated with the inhibitor or DMSO for a specific duration (e.g., 6 hours).

[7]

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

qRT-PCR is performed using primers specific for the target genes and a housekeeping

gene for normalization.

The relative gene expression is calculated using the delta-delta Ct method.[7]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of EP300/CBP and assess how inhibitor

treatment affects their localization.

Method:

Cells are treated with the inhibitor or DMSO and then cross-linked with formaldehyde.

Chromatin is sheared into small fragments.

An antibody specific to EP300 or CBP is used to immunoprecipitate the protein-DNA

complexes.

The cross-links are reversed, and the associated DNA is purified.

The DNA is then sequenced, and the reads are mapped to the genome to identify binding

peaks.[11][15]
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In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Method:

Immunocompromised mice are subcutaneously or systemically engrafted with human

cancer cells (e.g., OPM-2 multiple myeloma cells).[10]

Once tumors are established, mice are randomized into treatment and control groups.

The inhibitor is administered orally or via another appropriate route at a specified dose and

schedule.[9]

Tumor volume and body weight are measured regularly.

At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the tumor

volumes in the treated group to the control group.[10]

Conclusion
The development of EP300/CBP inhibitors represents a promising therapeutic strategy,

particularly in oncology. The preclinical data for a range of compounds demonstrates potent

and selective activity against the bromodomains of these coactivators, leading to significant

anti-tumor effects in various cancer models. The ongoing clinical trials will be crucial in

determining the safety and efficacy of these agents in patients. The continued investigation into

the diverse roles of EP300 and CBP will undoubtedly unveil further therapeutic opportunities for

this class of inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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